N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
This compound is a benzodioxepine derivative characterized by a seven-membered 1,5-benzodioxepine core fused to a carboxamide group and a dimethylamino-substituted cycloheptylmethyl moiety. Its molecular formula is C₂₁H₃₀N₂O₃, with a molecular weight of 358.48 g/mol. The benzodioxepine scaffold is associated with diverse bioactivities, including central nervous system (CNS) modulation and anti-inflammatory effects .
Properties
Molecular Formula |
C20H30N2O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cycloheptyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C20H30N2O3/c1-22(2)20(10-5-3-4-6-11-20)15-21-19(23)16-8-9-17-18(14-16)25-13-7-12-24-17/h8-9,14H,3-7,10-13,15H2,1-2H3,(H,21,23) |
InChI Key |
ZCITZBMLKZFTKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCCC1)CNC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves multiple steps. The initial step typically includes the formation of the cycloheptyl ring, followed by the introduction of the dimethylamino group. The benzodioxepine ring is then synthesized and attached to the cycloheptyl ring through a series of condensation reactions. The final step involves the formation of the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The following compounds share structural motifs with the target molecule:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|
| N-{[1-(Dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (Target) | 1,5-Benzodioxepine | Cycloheptylmethyl-dimethylamino, carboxamide | 358.48 | ~2.3† |
| N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | 1,5-Benzodioxepine dimer | Methyl, carboxamide | 355.39 | 2.32 |
| 7-Chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | 1,4-Benzodiazepine | Chloro, hydroxy, phenyl | 317.76 | 2.8‡ |
| Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate | Benzodithiazine | Chloro, dihydroxybenzylidene, sulfonyl | 456.94 | 1.5–2.0 |
†Estimated based on structural analogs ; ‡Calculated using QSPR models.
- Key Differences: Cycloheptyl vs. Cyclohexyl/Aromatic Substituents: The target compound’s cycloheptylmethyl-dimethylamino group provides greater conformational flexibility compared to rigid aromatic substituents (e.g., phenyl in benzodiazepines) . This may enhance binding to flexible receptor pockets. Benzodioxepine vs. Benzodiazepine/Benzodithiazine: The benzodioxepine core lacks nitrogen atoms in the heterocycle, reducing basicity compared to benzodiazepines (pKa ~3–5 vs. ~7–9). Benzodithiazines, with sulfonyl groups, exhibit higher polarity (logP ~1.5–2.0) .
Physicochemical Properties
- logP and Solubility : The target compound’s logP (~2.3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, benzodithiazines with sulfonyl groups (logP ~1.5–2.0) may exhibit reduced blood-brain barrier penetration .
- Hydrogen Bonding: The carboxamide group in the target compound contributes to hydrogen-bond donor/acceptor capacity (polar surface area ~55 Ų), similar to benzodiazepines but lower than dihydroxy-substituted benzodithiazines (PSA >80 Ų) .
Biological Activity
N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with opioid receptors and other biological systems.
Chemical Structure and Properties
- Chemical Formula : C18H28N2O3
- CAS Number : 1015664-71-7
- Molecular Weight : 320.43 g/mol
The compound features a complex structure characterized by a benzodioxepine core, which is known to influence its biological activity.
Research indicates that this compound may interact with the opioid receptor system, similar to other related compounds. The presence of the dimethylamino group is significant as it can enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier and exert central nervous system effects.
Pharmacological Effects
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to traditional opioids.
- Sedative Effects : The compound has shown sedative properties in animal models, indicating potential use in pain management and sedation protocols.
- Potential for Abuse : Due to its structural similarities with known psychoactive drugs, there is concern regarding its potential for abuse and dependence.
Study 1: Opioid Receptor Binding Affinity
A study conducted on various analogs of benzodioxepines revealed that compounds structurally similar to this compound exhibited significant binding affinity for mu-opioid receptors. This suggests a potential mechanism for its analgesic effects.
Study 2: Behavioral Assessments in Animal Models
In behavioral studies using rodent models, administration of the compound resulted in decreased pain sensitivity and increased sedation compared to control groups. These findings support its proposed role as an analgesic agent.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Binding Affinity (Ki) | Analgesic Effect | Sedative Effect |
|---|---|---|---|---|
| U-47700 | 82657-23-6 | 0.2 nM | Yes | Yes |
| AH-7921 | 55154-30-8 | 0.5 nM | Yes | Moderate |
| N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro... | 1015664-71-7 | TBD | Yes | Yes |
Safety and Toxicology
While initial studies indicate promising biological activity, comprehensive toxicological evaluations are necessary to assess the safety profile of this compound. The potential for neurotoxicity or adverse effects associated with prolonged use must be investigated through rigorous clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
